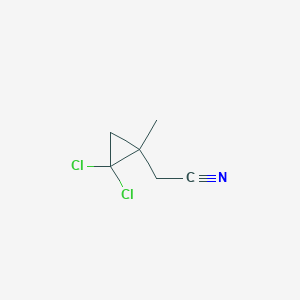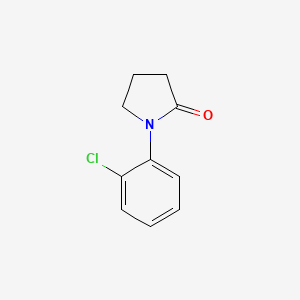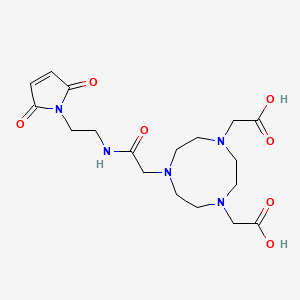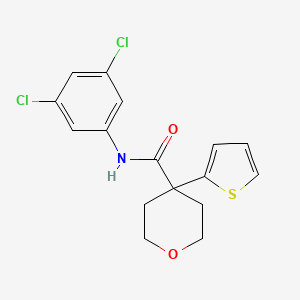
1-Phenyl-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea, also known as PTUP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PTUP belongs to the class of urea derivatives and is structurally similar to other compounds that have shown promising results in the treatment of various diseases.
Applications De Recherche Scientifique
Stereochemical Studies and Heterocycles Synthesis
1-Phenyl-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea derivatives have been investigated for their potential in synthesizing saturated heterocycles. Research has demonstrated the preparation of thiourea and urea derivatives from specific cyclopentanols and cyclohexanols, exploring their stereochemical properties and reactions leading to heterocycles formation (Fülöp, Bernáth, & Sohár, 1985).
Cytokinin-Like Activity and Adventitious Rooting
Urea derivatives, including 1-Phenyl-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea, have been identified for their cytokinin-like activity, significantly influencing cell division and differentiation in plants. These compounds have been utilized in in vitro plant morphogenesis studies, revealing a nuanced relationship between chemical structure and biological activity (Ricci & Bertoletti, 2009).
Synthesis Optimization under Microwave Irradiation
A methodological advancement in synthesizing urea derivatives was achieved through microwave irradiation, presenting a more efficient approach to obtaining these compounds. This technique has been particularly useful in synthesizing 1,3,4-thiadiazol-2-yl urea derivatives, showcasing the utility of microwave irradiation in organic synthesis (Li & Chen, 2008).
Anticancer Potential
Research into 1-Aryl-3-(2-chloroethyl) ureas, derivatives of the focal compound, has illustrated potential anticancer properties. These compounds have been synthesized and evaluated for cytotoxicity against human adenocarcinoma cells, indicating the role of chemical modification in enhancing anticancer activity (Gaudreault, Lacroix, Pagé, & Joly, 1988).
Neuropeptide Y5 Receptor Antagonists
The synthesis and structure-activity relationship studies of phenyl urea derivatives as neuropeptide Y5 receptor antagonists have been explored, identifying compounds with significant in vitro potency. This research underscores the therapeutic potential of urea derivatives in treating conditions associated with the neuropeptide Y5 receptor (Fotsch et al., 2001).
Propriétés
IUPAC Name |
1-phenyl-3-[(1-thiophen-2-ylcyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c20-16(19-14-7-2-1-3-8-14)18-13-17(10-4-5-11-17)15-9-6-12-21-15/h1-3,6-9,12H,4-5,10-11,13H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDJETXGKFEQKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NC2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-Ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2804404.png)

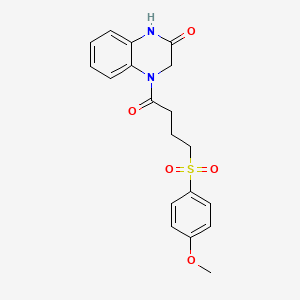

![N-[4-[[1,3-bis(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl]acetamide](/img/structure/B2804412.png)
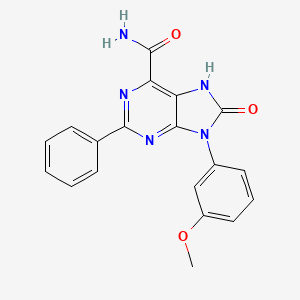
![4-[4-(benzyloxy)phenyl]-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2804415.png)

![1-(3-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2804417.png)
